molecular formula C12H12FNO3S B6247553 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate CAS No. 2411304-64-6

4-(dimethylamino)naphthalen-1-yl sulfurofluoridate

Cat. No. B6247553
CAS RN: 2411304-64-6
M. Wt: 269.3
InChI Key:
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Description

4-(Dimethylamino)naphthalen-1-yl sulfurofluoridate, also known as DMANSF, is an organosulfur fluorine compound that has recently been the subject of much research. It has been studied for its potential to be used in a variety of applications, such as in laboratory experiments and scientific research. In

Mechanism of Action

4-(dimethylamino)naphthalen-1-yl sulfurofluoridate is a lipophilic compound that is able to cross cell membranes and interact with target proteins. It is known to interact with a variety of proteins, including enzymes and receptors, and has been shown to modulate their activity. Additionally, this compound has been found to interact with DNA and RNA, suggesting that it may have potential applications in gene therapy.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of enzymes, receptors, and other proteins. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and nitric oxide synthase, as well as to activate certain receptors, such as the serotonin 2A receptor. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)naphthalen-1-yl sulfurofluoridate has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for use in research. However, this compound has certain limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate are vast, and there are many potential directions for future research. These include further study of its mechanism of action, its potential use in drug delivery systems, and its potential use in gene therapy. Additionally, further research into its biochemical and physiological effects, as well as its potential to modulate the activity of enzymes and receptors, could yield valuable insights into its potential applications. Finally, further study of its synthesis, such as exploring different solvents, temperatures, and reaction times, could yield more efficient and cost-effective methods of producing this compound.

Synthesis Methods

The synthesis of 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate is a multi-step process that begins with the reaction of dimethylamine and naphthalene-1-sulfonyl chloride in the presence of a base. This reaction produces a dimethylaminonaphthalene-1-sulfonate, which is then treated with fluorosulfuric acid to form this compound. The synthesis of this compound has been studied in detail and optimized for various conditions, such as the use of different solvents, temperatures, and reaction times.

Scientific Research Applications

4-(dimethylamino)naphthalen-1-yl sulfurofluoridate has been studied for its potential use in a variety of scientific applications, such as in the synthesis of other compounds and in the study of biological systems. For example, it has been used as a fluorescent probe for the study of DNA and as a reagent for the synthesis of other compounds. Additionally, this compound has been studied for its potential to be used as a drug delivery system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(dimethylamino)naphthalen-1-yl sulfurofluoridate involves the reaction of 4-(dimethylamino)naphthalen-1-yl thiol with sulfur tetrafluoride in the presence of a suitable catalyst.", "Starting Materials": [ "4-(dimethylamino)naphthalen-1-yl thiol", "Sulfur tetrafluoride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylamino)naphthalen-1-yl thiol in a suitable solvent.", "Step 2: Add sulfur tetrafluoride to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Isolate the product by filtration or other suitable method." ] }

CAS RN

2411304-64-6

Molecular Formula

C12H12FNO3S

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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